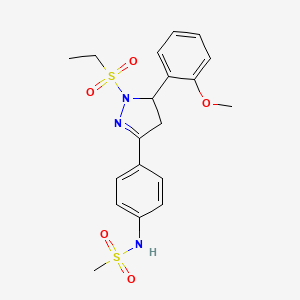

N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the ethylsulfonyl and methoxyphenyl groups. The final step usually involves the sulfonamide formation through a reaction with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may exhibit similar activities, making it a candidate for drug development.

Medicine

Medicinal applications could include the development of new therapeutic agents, particularly in the treatment of bacterial infections or inflammatory diseases.

Industry

In the industrial sector, such compounds might be used in the production of specialty chemicals or as intermediates in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of sulfonamides typically involves the inhibition of bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to the disruption of bacterial growth and replication. The specific molecular targets and pathways for “N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

Sulfamethoxazole: A well-known sulfonamide with antimicrobial properties.

Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Sulfadiazine: Another antimicrobial sulfonamide.

Uniqueness

The uniqueness of “N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” lies in its specific structural features, such as the ethylsulfonyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Actividad Biológica

N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 852140-88-6, is a synthetic compound with potential biological activities. The molecular formula is C19H23N3O5S2, and its molecular weight is approximately 437.5 g/mol. This compound belongs to a class of sulfonamide derivatives, which have been studied for various therapeutic applications.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to this compound. Research indicates that modifications in the chemical structure can significantly enhance antifungal activity. For instance, compounds with electronegative substituents at the para position on the phenyl moiety exhibited improved efficacy against fungal strains such as Candida albicans and Candida parapsilosis .

Key Findings:

- Mechanism of Action : The antifungal mechanism often involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. Compounds that inhibit the enzyme CYP51 have shown promising results in reducing ergosterol levels in fungal cells .

- Minimum Inhibitory Concentration (MIC) : In vitro tests demonstrated that certain derivatives achieved MIC values comparable to established antifungal agents like ketoconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Electronegative Atoms | Increased activity against fungi due to enhanced lipophilicity and interaction with target enzymes. |

| Phenyl Moiety Substituents | Variability in substituents affects binding affinity and biological effectiveness. |

In Silico Studies

Molecular docking studies provide insights into how this compound interacts with biological targets. For example, docking simulations have shown that certain derivatives fit well into the active site of CYP51, suggesting a strong potential for inhibiting ergosterol biosynthesis .

Study 1: Antifungal Efficacy

A study conducted on a series of thiazole derivatives demonstrated that modifications similar to those in this compound led to significant antifungal activity. The study reported MIC values and the ability to inhibit ergosterol synthesis effectively .

Study 2: ADME Properties

Another aspect of research focused on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. Preliminary results indicated favorable ADME profiles, suggesting good bioavailability and potential for further development as a therapeutic agent .

Propiedades

IUPAC Name |

N-[4-[2-ethylsulfonyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-4-29(25,26)22-18(16-7-5-6-8-19(16)27-2)13-17(20-22)14-9-11-15(12-10-14)21-28(3,23)24/h5-12,18,21H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRCGWZFIOQZFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.